

Application Notes and Protocols for the Quantification of Bilastine

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Compound of Interest

Compound Name: Blestriarene A

Cat. No.: B12311211

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Introduction

Bilastine is a second-generation antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Accurate and reliable quantification of Bilastine in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. This document provides detailed application notes and protocols for various analytical methods for the quantification of Bilastine.

Analytical Methods Overview

Several analytical methods have been developed and validated for the quantification of Bilastine. The most common techniques include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4][5][6] Spectrofluorimetric methods have also been reported for its determination in biological fluids.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of various validated analytical methods for Bilastine quantification.

Table 1: HPLC Methods for Bilastine Quantification

Parameter	Method 1[8]	Method 2[5]	Method 3[1]	Method 4[9] [10]	Method 5[2]
Mobile Phase	Methanol: Orthophosphoric acid buffer (70:30 v/v)	Methanol: Acetonitrile (90:10 v/v)	Methanol: 10 mM Potassium dihydrogen phosphate (pH 3.5) (60:40 v/v)	Sodium dihydrogen phosphate buffer (pH 6.0) with 0.3% triethylamine: Ethanol (60:40 v/v)	Formic acid: Methanol (50:50 v/v)
Column	C18 (250 x 4.6 mm)	Octadecylsilane (C18) (250 x 4.6 mm, 5 µm)	xBridge C18	RP18	Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm)
Flow Rate	0.8 mL/min	1.0 mL/min	1.0 mL/min	1.0 mL/min	0.8 mL/min
Detection (λ)	280 nm	280 nm	275 nm	Not Specified	282 nm
Retention Time	3.28 min	3.484 min	~5 min	Not Specified	2.167 min
Linearity Range	Not Specified	20-120 µg/mL	5-30 µg/mL	5.0-50 µg/mL	5-100 µg/mL
LOD	Not Specified	0.1352 µg/mL	0.2650 µg/mL	Not Specified	0.08931 µg/mL
LOQ	Not Specified	0.4098 µg/mL	0.8835 µg/mL	Not Specified	0.27063 µg/mL
Accuracy (% Recovery)	Not Specified	98.8-99.7%	Not Specified	Good	< 2% RSD
Precision (% RSD)	< 2.0%	< 2%	< 2.0%	Good	< 2%

Table 2: UPLC and LC-MS/MS Methods for Bilastine Quantification

Parameter	UPLC Method[6]	LC-MS/MS Method[3]	LC with Fluorescence Detection[11][12]
Mobile Phase	10mM Sodium Phosphate buffer (pH 3.5): Methanol: Acetonitrile (60:30:10 v/v/v)	Acetonitrile: Water: Methanol (40:30:30 v/v/v)	Not Specified
Column	Phenomenex C8 (50 x 2.1 mm, 1.7 µm)	Poroshell Stable Bond (SB) C18 (4.6 x 150 mm, 2.7 µm)	Shim-pack® RP-18
Flow Rate	0.5 mL/min	0.5 mL/min	Not Specified
Detection	UV at 248 nm	Mass Spectrometry at 215 nm	Fluorescence Detection
Retention Time	1.19 min	4.3 min	Not Specified
Linearity Range	50-150 µg/mL	5-100 µg/mL	0.20-0.70 µg/mL
LOD	0.368 µg/mL	0.24 µg/mL	Not Specified
LOQ	1.117 µg/mL	0.74 µg/mL	Not Specified
Accuracy (% Recovery)	Not Specified	Meets acceptable criteria	Good
Precision (% RSD)	< 2%	Meets acceptable criteria	Good

Experimental Protocols

Protocol 1: RP-HPLC Method for Bilastine in Bulk and Pharmaceutical Formulation[5]

This protocol describes a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the estimation of Bilastine.

1. Instrumentation and Chromatographic Conditions:

- HPLC System: Shimadzu LC-2010CHT with UV detector.[5]
- Column: Octadecylsilane (C18) column (250 mm × 4.6 mm, 5 µm).[5]
- Mobile Phase: Methanol: Acetonitrile (90:10 v/v).[5]
- Flow Rate: 1.0 mL/min.[5]
- Detection Wavelength: 280 nm.[5]
- Injection Volume: Not specified.
- Column Temperature: Not specified.

2. Preparation of Standard and Sample Solutions:

- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Bilastine and dissolve it in 100 mL of methanol.[5]
- Working Standard Solutions (20-120 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 20 to 120 µg/mL.[5]
- Sample Solution: Prepare a stock solution of the formulation equivalent to 100 µg/mL of Bilastine and dilute appropriately with the mobile phase.

3. Method Validation Parameters:

- Linearity: The method demonstrated high linearity over a concentration range of 20-120 µg/mL with a correlation coefficient of 0.9997.[5]
- Precision: The percentage relative standard deviation (%RSD) for precision was found to be less than 2%.[5]
- Accuracy: The recovery was in the range of 98.8% - 99.7%.[5]
- Limit of Detection (LOD): 0.1352 µg/mL.[5]

- Limit of Quantification (LOQ): 0.4098 µg/mL.[5]

Protocol 2: Stability-Indicating UPLC Method for Bilastine[6]

This protocol details a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the estimation of Bilastine in bulk and tablet dosage forms.

1. Instrumentation and Chromatographic Conditions:

- UPLC System: Not specified.
- Column: Phenomenex C8 (50 x 2.1 mm ID, 1.7 µm).[6]
- Mobile Phase: 10mM Sodium Phosphate Buffer (pH 3.5): Methanol: Acetonitrile (60:30:10 v/v/v).[6]
- Flow Rate: 0.5 mL/min.[6]
- Detection Wavelength: 248 nm.[6]
- Injection Volume: 10 µL.[6]
- Column Temperature: Not specified.

2. Forced Degradation Studies:

- Acid Hydrolysis: To 1 mL of Bilastine stock solution, add 1 mL of 5N HCl and keep for 4 hours at 60°C. Neutralize with 1 mL of 5N NaOH and dilute to 10 µg/mL.[6]
- Base Hydrolysis: To 1 mL of Bilastine stock solution, add 1 mL of 5N NaOH and keep for 4 hours at 60°C. Neutralize with 1 mL of 5N HCl and dilute to 10 µg/mL.[6]
- Oxidative Degradation: The highest degradation was observed under peroxide hydrolysis conditions (5.5%).[6]
- Photolytic Degradation: The lowest degradation was observed under photolytic conditions (0.6%).[6]

3. Method Validation Parameters:

- Linearity: The method was linear over a concentration range of 50-150 µg/mL.[6]
- LOD: 0.368 µg/mL.[6]
- LOQ: 1.117 µg/mL.[6]
- Precision: %RSD was found to be less than 2%.[6]

Protocol 3: LC-MS/MS Method for Bilastine Quantification[3]

This protocol describes a sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of Bilastine.

1. Instrumentation and Chromatographic Conditions:

- LC System: Agilent 1290 Infinity II LC system.[3]
- MS System: Agilent 6470 Triple Quadrupole Mass Spectrometer.[3]
- Column: Poroshell SB C18 (4.6 x 150 mm, 2.7 µm).[3]
- Mobile Phase: Acetonitrile: Water: Methanol (40:30:30 v/v).[3]
- Flow Rate: 0.5 mL/min.[3]
- Detection Wavelength: 215 nm.[3]
- Injection Volume: 10 µL.[3]
- Column Temperature: 35 °C.[3]

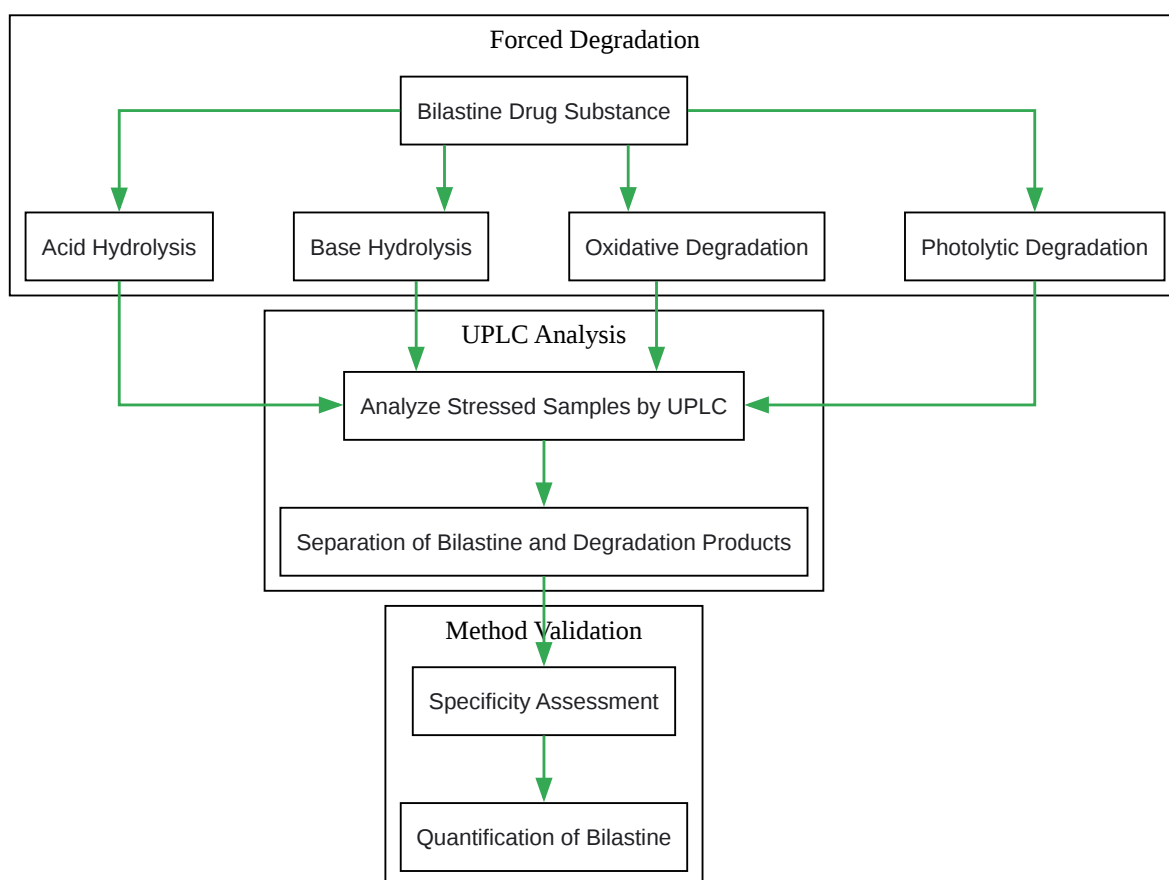
2. Preparation of Solutions:

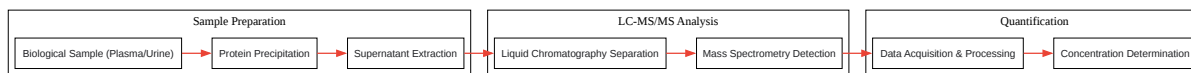
- Standard Solution: Dissolve 0.05 g of Bilastine in 50 mL of the mobile phase.[3]

3. Method Validation Parameters:

- Linearity: The calibration curve showed linearity over a concentration range of 5–100 µg/mL. [\[3\]](#)
- LOD: 0.24 µg/mL. [\[3\]](#)
- LOQ: 0.74 µg/mL. [\[3\]](#)

Visualizations





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